molecular formula C14H16N2O3S2 B2577762 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1421463-36-6

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2577762
CAS No.: 1421463-36-6
M. Wt: 324.41
InChI Key: GLFAACSEKPNDTG-UHFFFAOYSA-N
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Description

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. The thiophene sulfonyl group is introduced through sulfonylation reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its combination of a piperidine ring, a pyridine ring, and a thiophene sulfonyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c17-21(18,14-4-2-10-20-14)16-8-5-12(6-9-16)19-13-3-1-7-15-11-13/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFAACSEKPNDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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